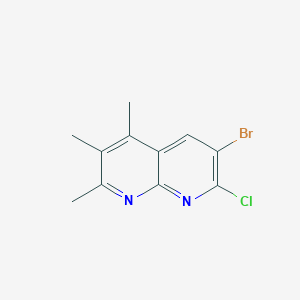

6-Bromo-7-chloro-2,3,4-trimethyl-1,8-naphthyridine

CAS No.: 1554186-97-8

Cat. No.: VC2593478

Molecular Formula: C11H10BrClN2

Molecular Weight: 285.57 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1554186-97-8 |

|---|---|

| Molecular Formula | C11H10BrClN2 |

| Molecular Weight | 285.57 g/mol |

| IUPAC Name | 6-bromo-7-chloro-2,3,4-trimethyl-1,8-naphthyridine |

| Standard InChI | InChI=1S/C11H10BrClN2/c1-5-6(2)8-4-9(12)10(13)15-11(8)14-7(5)3/h4H,1-3H3 |

| Standard InChI Key | UBMMEAXGUBHERZ-UHFFFAOYSA-N |

| SMILES | CC1=C(C2=CC(=C(N=C2N=C1C)Cl)Br)C |

| Canonical SMILES | CC1=C(C2=CC(=C(N=C2N=C1C)Cl)Br)C |

Introduction

Basic Properties and Identification

Physical and Chemical Characteristics

6-Bromo-7-chloro-2,3,4-trimethyl-1,8-naphthyridine is characterized by specific physical and chemical properties that distinguish it from related compounds. The compound features a bicyclic structure with a naphthyridine core, containing two nitrogen atoms at positions 1 and 8, which is a key structural characteristic of this heterocyclic system. The compound contains functional groups including bromine at position 6, chlorine at position 7, and methyl groups at positions 2, 3, and 4, contributing to its unique chemical behavior and reactivity profile .

The table below summarizes the key identification parameters and physical properties of the compound:

| Property | Value |

|---|---|

| IUPAC Name | 6-bromo-7-chloro-2,3,4-trimethyl-1,8-naphthyridine |

| CAS Number | 1554186-97-8 |

| Molecular Formula | C₁₁H₁₀BrClN₂ |

| Molecular Weight | 285.57 g/mol |

| SMILES Notation | ClC1=C(Br)C=C(C(C)=C2C)C(N=C2C)=N1 |

| Physical Appearance | Typically a crystalline solid |

| Purity (Commercial) | Generally available at 95% purity |

The compound's structure incorporates a naphthyridine core, which consists of a naphthalene-like skeleton where two carbon atoms are replaced by nitrogen atoms. This nitrogen-containing heterocyclic structure contributes significantly to the compound's chemical behavior, including its ability to participate in various chemical reactions and interactions with biological targets .

Structural Features

The molecular structure of 6-Bromo-7-chloro-2,3,4-trimethyl-1,8-naphthyridine is characterized by several key features that influence its chemical behavior. The naphthyridine core provides a planar, aromatic system that can participate in π-stacking interactions. The presence of two nitrogen atoms in the ring system enhances the compound's ability to form hydrogen bonds and coordinate with metal ions, making it potentially useful in coordination chemistry .

The halogen substituents (bromine and chlorine) at positions 6 and 7 create electron-deficient centers that can participate in nucleophilic substitution reactions. These halogens also introduce potential for halogen bonding, which can be important in molecular recognition and crystal engineering applications. The three methyl groups at positions 2, 3, and 4 contribute electron density to the aromatic system through inductive effects, influencing the electronic distribution across the molecule and thereby affecting its reactivity patterns and biological interactions .

Synthesis Methods

Key Reaction Conditions

The synthesis of halogenated naphthyridines typically requires careful control of reaction conditions to achieve selectivity and good yields. Temperature, solvent choice, and catalyst selection are critical parameters that influence the outcome of these synthetic procedures. For bromination and chlorination reactions, common reagents include N-bromosuccinimide (NBS), bromine, N-chlorosuccinimide (NCS), or sulfuryl chloride, often used with appropriate solvents such as carbon tetrachloride, chloroform, or acetic acid.

Chemical Reactivity

Reaction Types

6-Bromo-7-chloro-2,3,4-trimethyl-1,8-naphthyridine can participate in various chemical reactions, primarily due to its reactive halogen substituents and the nitrogen atoms in the heterocyclic ring system. The main types of reactions this compound can undergo include:

-

Nucleophilic Aromatic Substitution: The halogen substituents (bromine and chlorine) can be displaced by nucleophiles, especially at positions 6 and 7. These reactions typically proceed through addition-elimination mechanisms due to the electron-deficient nature of the aromatic system.

-

Metal-Catalyzed Coupling Reactions: The compound can serve as a substrate in various coupling reactions such as Suzuki-Miyaura, Stille, and Negishi couplings. These reactions allow for the replacement of the halogen atoms with carbon-based substituents, enabling the synthesis of more complex derivatives.

-

Coordination Chemistry: The nitrogen atoms in the naphthyridine system can coordinate with metal ions, forming complexes with potential applications in catalysis and materials science.

-

Electrophilic Aromatic Substitution: Though less common due to the electron-deficient nature of the heterocyclic system, these reactions might occur under specific conditions, particularly targeting positions with higher electron density.

Reactivity Factors

The reactivity of 6-Bromo-7-chloro-2,3,4-trimethyl-1,8-naphthyridine is influenced by several factors:

-

Electronic Effects: The nitrogen atoms in the ring system withdraw electron density, making the compound more susceptible to nucleophilic attack. The methyl groups donate electron density through inductive effects, partially counteracting this electron deficiency.

-

Steric Factors: The presence of three methyl groups creates steric hindrance that can affect the approach of reagents, potentially influencing reaction rates and selectivity.

-

Halogen Reactivity: Bromine at position 6 is generally more reactive in nucleophilic substitution and coupling reactions compared to chlorine at position 7, allowing for selective functionalization.

-

Ring Activation: The heterocyclic nature of the naphthyridine system activates certain positions toward specific types of reactions, creating opportunities for regioselective transformations.

Biological Activities

Antimicrobial Properties

The 1,8-naphthyridine family, to which 6-Bromo-7-chloro-2,3,4-trimethyl-1,8-naphthyridine belongs, has demonstrated significant antimicrobial activity. While specific data on the antimicrobial activity of the exact compound is limited in the provided sources, structurally related naphthyridines have shown promising results against various bacterial strains .

Compounds in the 1,8-naphthyridine class have been found to exhibit activity against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents (bromine and chlorine) in 6-Bromo-7-chloro-2,3,4-trimethyl-1,8-naphthyridine may enhance its antimicrobial properties, as halogenated heterocycles often demonstrate improved biological activity compared to their non-halogenated counterparts.

Antitumor Activity

Naphthyridine derivatives have shown potential as anticancer agents. The mechanism of action typically involves interaction with DNA or inhibition of enzymes crucial for cell division. The specific structural features of 6-Bromo-7-chloro-2,3,4-trimethyl-1,8-naphthyridine, particularly its halogen substituents, may contribute to its ability to interact with biological targets relevant to cancer cell growth and proliferation.

Other Biological Activities

Beyond antimicrobial and antitumor properties, naphthyridine derivatives have been investigated for various other biological activities, including:

-

Anti-inflammatory effects

-

Enzyme inhibition

-

Receptor modulation

-

Antiviral activity

The specific biological profile of 6-Bromo-7-chloro-2,3,4-trimethyl-1,8-naphthyridine would depend on its molecular interactions with biological targets, which are influenced by its unique structural features and physicochemical properties.

Applications in Research and Industry

Medicinal Chemistry Applications

6-Bromo-7-chloro-2,3,4-trimethyl-1,8-naphthyridine serves as a valuable scaffold in medicinal chemistry research. Its utility in this field stems from:

-

Structure-Activity Relationship Studies: The compound can be modified at various positions to create libraries of derivatives with potentially enhanced biological activities. The halogen substituents provide convenient points for further functionalization through various synthetic transformations.

-

Pharmacophore Development: The unique arrangement of functional groups in this compound can serve as a starting point for the identification of pharmacophores – structural features responsible for biological activity – leading to the design of more potent and selective therapeutic agents.

-

Probe Compounds: In biochemical research, such compounds can be used as chemical probes to study biological processes and identify potential drug targets.

Synthetic Applications

In organic synthesis, 6-Bromo-7-chloro-2,3,4-trimethyl-1,8-naphthyridine functions as a versatile building block for the construction of more complex molecules. Its applications include:

-

Synthesis of Library Compounds: The reactive halogen substituents allow for the generation of diverse chemical libraries through parallel synthesis approaches.

-

Construction of Extended Heterocyclic Systems: The compound can serve as a precursor for the synthesis of larger heterocyclic systems with potential applications in materials science and medicinal chemistry.

-

Development of Novel Synthetic Methodologies: The compound provides opportunities for exploring new synthetic methods, particularly those involving selective functionalization of heterocyclic systems.

Structure-Activity Relationships

Influence of Structural Features on Activity

The biological and chemical activities of 6-Bromo-7-chloro-2,3,4-trimethyl-1,8-naphthyridine are strongly influenced by its structural features:

Comparison with Related Compounds

When comparing 6-Bromo-7-chloro-2,3,4-trimethyl-1,8-naphthyridine with structurally related compounds, several trends in structure-activity relationships become apparent:

| Compound | Structural Differences | Activity Differences |

|---|---|---|

| 7-Chloro-2,3,4-trimethyl-1,8-naphthyridine | Lacks bromine at position 6 | Generally lower reactivity in nucleophilic substitution; potentially different biological activity profile |

| 2-Methyl-1,8-naphthyridine | Lacks chlorine, bromine, and two methyl groups | Significantly different electronic properties; typically lower lipophilicity |

| 7-Methoxy-2-methyl-1,8-naphthyridine | Contains methoxy instead of chlorine; fewer methyl groups | Different electronic properties affecting reactivity; potentially different biological target specificity |

The specific combination of substituents in 6-Bromo-7-chloro-2,3,4-trimethyl-1,8-naphthyridine creates a unique electronic and steric environment that distinguishes it from other naphthyridine derivatives, potentially resulting in distinct biological activities and chemical reactivity patterns.

Current Research and Future Directions

Recent Advances

Current research on 6-Bromo-7-chloro-2,3,4-trimethyl-1,8-naphthyridine and related compounds focuses on several key areas:

-

Development of Improved Synthetic Methods: Researchers are exploring more efficient and environmentally friendly approaches to synthesizing halogenated naphthyridines, including the use of flow chemistry and catalytic methods.

-

Exploration of New Biological Activities: Ongoing investigations aim to fully characterize the biological activity profile of this compound and its derivatives, potentially identifying new therapeutic applications.

-

Structure-Activity Relationship Studies: Systematic modifications of the basic structure are being conducted to understand how structural changes affect biological activity, guiding the design of more potent and selective compounds.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume